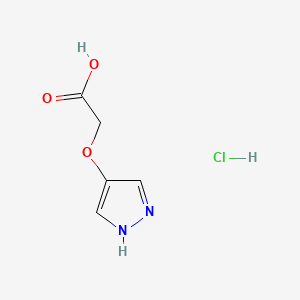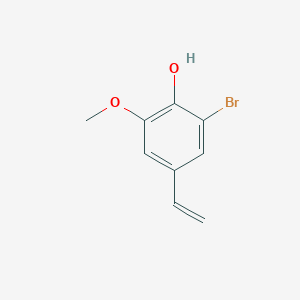
(3,4-Dibromophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dibromophenyl)hydrazine: is an organic compound with the molecular formula C6H6Br2N2 It is a derivative of hydrazine, where two bromine atoms are substituted at the 3rd and 4th positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization Reaction: One common method for preparing (3,4-Dibromophenyl)hydrazine involves the diazotization of 3,4-dibromoaniline followed by reduction. The process typically includes:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: (3,4-Dibromophenyl)hydrazine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Hydrazones: Formed by the reaction with aldehydes or ketones.
Substituted Phenylhydrazines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3,4-Dibromophenyl)hydrazine is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.
Anticancer Research: Some studies have explored the use of hydrazine derivatives in cancer treatment, focusing on their ability to induce apoptosis in cancer cells.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its reactivity with various substrates.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)hydrazine involves its interaction with biological molecules, leading to various biochemical effects. The compound can form hydrazones with carbonyl-containing biomolecules, affecting their function. Additionally, its bromine atoms can participate in halogen bonding, influencing molecular interactions and pathways .
Comparison with Similar Compounds
(2,4-Dibromophenyl)hydrazine: Similar in structure but with bromine atoms at the 2nd and 4th positions.
(3,5-Dibromophenyl)hydrazine: Bromine atoms at the 3rd and 5th positions.
(4-Bromophenyl)hydrazine: Only one bromine atom at the 4th position.
Uniqueness:
Positional Isomerism: The specific positioning of bromine atoms in (3,4-Dibromophenyl)hydrazine can lead to different reactivity and interaction profiles compared to its isomers.
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
(3,4-dibromophenyl)hydrazine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
InChI Key |
GAJWNTLEKRZSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


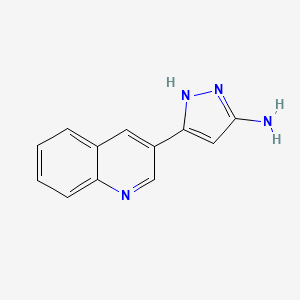
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
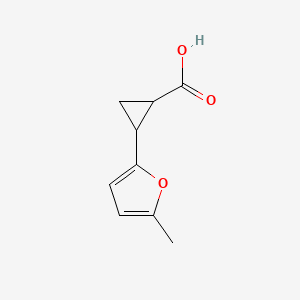
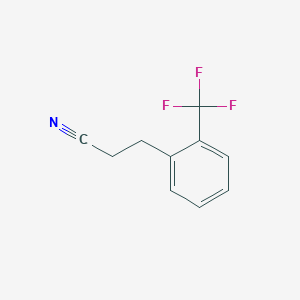
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
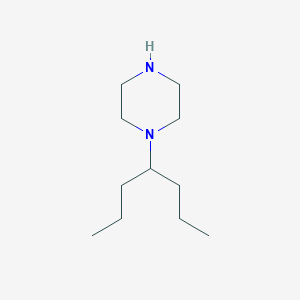
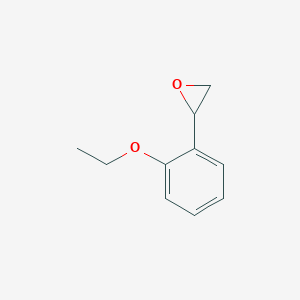
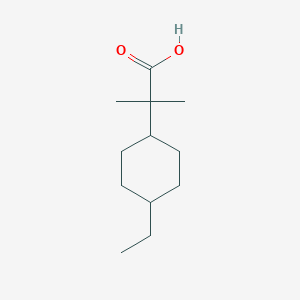


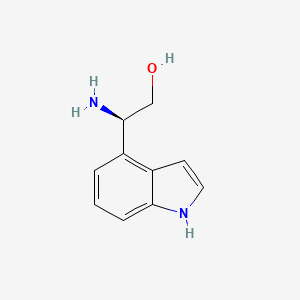
![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)
